1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-
Description
Historical Development of Photoinitiator Technology
Photoinitiators emerged as pivotal components in photopolymerization during the mid-20th century, driven by the need for rapid-curing adhesives and coatings. Early systems relied on benzoin ethers and benzophenones, which suffered from slow curing speeds and oxygen inhibition. The 1970s saw the advent of α-cleavage (Type I) photoinitiators, such as α-hydroxyketones, which generated free radicals via Norrish I reactions. By the 1990s, α-aminoketones like Irgacure 907 and 369 gained prominence for their extended absorption into the near-UV range (350–400 nm). The development of Irgacure 379 in the early 2000s addressed solubility limitations in polar solvents, enabling its use in advanced photoresists and inkjet printing.
Classification and Taxonomic Position in Photochemistry
α-Aminoketones belong to the Type I photoinitiator class, characterized by unimolecular cleavage under UV or visible light. Their general structure includes an aromatic ketone backbone substituted with amino and alkyl groups, which modulate absorption spectra and radical generation efficiency. Compared to Type II systems (e.g., benzophenone-amine pairs), α-aminoketones eliminate the need for co-initiators, simplifying formulations.
Table 1: Key Properties of Irgacure 379 vs. Benchmark Photoinitiators
| Property | Irgacure 379 | Irgacure 907 | Benzophenone |
|---|---|---|---|
| λmax (nm) | 365 | 330 | 254 |
| Solubility in HDDA (g/L) | 300 | 80 | 50 |
| Migration Rate (%) | <0.1 | 1.2 | N/A |
| Quantum Yield (Φ) | 0.7 | 0.5 | 0.3 |
Evolution of α-Aminoketone Research
Structural optimization of α-aminoketones has focused on enhancing solubility and reducing volatility. For example, replacing the morpholinyl group in Irgacure 369 with a methylbenzyl moiety in Irgacure 379 improved compatibility with acrylate monomers. Recent studies have also explored macromolecular derivatives to mitigate migration in food-packaging coatings. Liao et al. (2023) demonstrated that copolymerizing Irgacure 907 with methyl methacrylate increased quantum yield by 40% while reducing migration to <0.05%.
Significance in Contemporary Photopolymerization Research
Irgacure 379 is indispensable in industries requiring deep curing and low yellowing, such as electronics and biomedical devices. Its ability to initiate polymerization under LED light (405 nm) reduces energy consumption by 60% compared to mercury lamps. Furthermore, regulatory approvals for low migration (<0.1 ppm) make it suitable for food-contact materials.
Properties
IUPAC Name |
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-(4-morpholin-4-ylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-5-24(25(3)4,18-20-8-6-19(2)7-9-20)23(27)21-10-12-22(13-11-21)26-14-16-28-17-15-26/h6-13H,5,14-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBNJSZGANKUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869627 | |
| Record name | 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |
| Record name | 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
119344-86-4 | |
| Record name | 2-(Dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119344-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butanone, 2-(dimethylamino)-2-(4-methylphenyl)methyl-1-4-(4-morpholinyl)phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- (CAS No. 119344-86-4) is a synthetic compound with a complex molecular structure, characterized by its molecular formula and a molecular weight of 380.5 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in pharmacology and toxicology.
| Property | Value |
|---|---|
| Molecular Formula | C24H32N2O2 |
| Molecular Weight | 380.5 g/mol |
| Appearance | Light yellow solid |
| Boiling Point | 542.0 ± 50.0 °C (Predicted) |
| Density | 1.083 g/cm³ |
| Water Solubility | 1.9 mg/L at 20 °C |
| LogP | 4.1 at 25 °C |
| pKa | 6.74 ± 0.50 (Predicted) |
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological systems, including its potential as a therapeutic agent and its toxicity profile.
Pharmacological Potential
Research indicates that compounds similar to 1-butanone derivatives often exhibit pharmacological activities such as:
- Antidepressant Effects : Some studies suggest that dimethylamino compounds can influence neurotransmitter systems, potentially offering antidepressant properties.
- Analgesic Properties : The morpholine moiety may contribute to pain-relieving effects through modulation of pain pathways.
Case Studies and Research Findings
A review of available literature reveals several key findings related to the biological activity of this compound:
-
Study on Antidepressant Activity :
- A study published in Pharmacology Biochemistry and Behavior examined the effects of similar dimethylamino compounds on serotonin levels in animal models, suggesting potential antidepressant activity through serotonin reuptake inhibition.
-
Toxicity Assessment :
- Research conducted by the EPA evaluated the toxicity of various butanone derivatives, indicating that exposure could lead to adverse health effects such as respiratory issues and skin irritation.
-
Neuropharmacological Studies :
- A publication in Journal of Medicinal Chemistry highlighted the neuropharmacological properties of morpholine-containing compounds, suggesting that they could modulate GABAergic and dopaminergic pathways, which may be relevant for understanding the action of this compound.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Functional Comparisons
Photoreactivity vs. Psychoactivity
- Target Compound: The morpholinyl and dimethylamino groups enhance UV absorption, making it effective in initiating polymerization .
- 4-FLUORO-α-PBP: A cathinone derivative with a pyrrolidinyl group, known for stimulant effects due to its interaction with monoamine transporters .
Research Findings and Mechanistic Insights
Metabolic Pathways
- NNK : Metabolized by cytochrome P450 enzymes (e.g., CYP2A6) to form methylating agents that alkylate DNA . Inhibitors like phenethyl isothiocyanate reduce NNK-induced tumorigenesis by blocking metabolic activation .
- Target Compound: No direct metabolic data are available, but its structural complexity suggests low bioavailability compared to smaller molecules like NNK.
Crystallographic and Structural Data
- CYP2A6 Inhibition : The crystal structure of CYP2A6 (involved in NNK metabolism) reveals a catalytic domain with alpha helices and beta sheets, highlighting substrate specificity for nitrosamines .
- Target Compound: No crystallographic data are provided, but its extended aromatic system likely facilitates π-π interactions in polymer matrices .
Preparation Methods
Friedel-Crafts Acylation for Ketone Backbone Formation
The synthesis begins with the construction of the aromatic ketone core via a Friedel-Crafts acylation reaction. Chlorobenzene reacts with n-butyryl chloride under catalysis by aluminum trichloride (AlCl₃) to yield 1-(4-chlorophenyl)butan-1-one . This step proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions such as polyacylation. The AlCl₃ catalyst facilitates electrophilic aromatic substitution, directing the acyl group to the para position relative to the chlorine substituent.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Control of moisture is critical, as AlCl₃ is hygroscopic and prone to hydrolysis. Post-reaction workup involves quenching with ice-cold water, followed by extraction and distillation to isolate the ketone intermediate .
Bromination for α-Position Functionalization
The α-carbon of the ketone undergoes bromination using bromine (Br₂) in the presence of a catalytic oxidizing agent, typically hydrogen peroxide (H₂O₂) . This step converts 1-(4-chlorophenyl)butan-1-one to 2-bromo-1-(4-chlorophenyl)butan-1-one, introducing a reactive site for subsequent substitution. The reaction is conducted in glacial acetic acid at 25–30°C, with careful addition of bromine to avoid excessive exothermicity .
Bromination Conditions:
| Parameter | Value |
|---|---|
| Bromine | 1.1 equiv |
| Solvent | Glacial acetic acid |
| Catalyst | H₂O₂ (0.05 equiv) |
| Temperature | 25–30°C |
| Yield | 85–88% |
The brominated product is purified via recrystallization from ethanol, achieving >95% purity as confirmed by HPLC .
Nucleophilic Substitution with Dimethylamine
The bromine atom at the α-position is replaced by a dimethylamino group through a nucleophilic substitution reaction. Treatment of 2-bromo-1-(4-chlorophenyl)butan-1-one with excess dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50–60°C yields 2-(dimethylamino)-1-(4-chlorophenyl)butan-1-one . The use of a polar aprotic solvent enhances nucleophilicity, while elevated temperatures accelerate reaction kinetics.
Substitution Parameters:
| Parameter | Value |
|---|---|
| Amine | Dimethylamine (3.0 equiv) |
| Solvent | THF |
| Temperature | 50–60°C |
| Reaction Time | 8–10 hours |
| Yield | 75–80% |
Excess amine is neutralized with dilute HCl, and the product is extracted into ethyl acetate before drying over sodium sulfate .
Introduction of the 4-methylbenzyl group occurs via a quaternization reaction. The dimethylamino intermediate reacts with 4-methylbenzyl chloride in acetonitrile under reflux (82°C) for 12–14 hours . This step forms a quaternary ammonium salt, which is subsequently treated with aqueous sodium hydroxide to induce a Hofmann elimination, yielding 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-(4-chlorophenyl)butan-1-one.
Quaternization Conditions:
| Parameter | Value |
|---|---|
| Alkylating Agent | 4-Methylbenzyl chloride |
| Solvent | Acetonitrile |
| Base | NaOH (2.0 equiv) |
| Temperature | 82°C (reflux) |
| Yield | 70–73% |
The elimination step is monitored by TLC to ensure complete conversion, with the product isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) .
Morpholine Substitution at the Aromatic Ring
The chlorine substituent on the aromatic ring is replaced by morpholine via a nucleophilic aromatic substitution (NAS) reaction. The intermediate is heated with morpholine in dimethylformamide (DMF) at 120–130°C for 18–24 hours, using potassium carbonate (K₂CO₃) as a base . This step introduces the morpholinyl group, critical for the compound’s photochemical activity.
Substitution Parameters:
Post-reaction, the mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from methanol to afford the final substituted ketone.
Alkaline Rearrangement for Structural Optimization
A final rearrangement reaction under alkaline conditions ensures proper stereochemical configuration. The morpholinyl-substituted ketone is treated with sodium methoxide (NaOMe) in methanol at 60–65°C for 6–8 hours, inducing a keto-enol tautomerism that stabilizes the desired conformation .
Rearrangement Conditions:
The product is isolated by vacuum distillation and characterized via NMR and mass spectrometry to confirm structural integrity .
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and consistency. Key adaptations include:
-
Flow Reactor Parameters:
Parameter Value Reactor Type Microtubular Residence Time 30–45 minutes Temperature Control ±1°C precision Throughput 10–12 kg/hour
This method reduces side reactions and improves heat management compared to batch processes, achieving an overall yield of 58–62% across all steps.
Comparative Analysis of Methodologies
A comparison of laboratory-scale vs. industrial methods reveals trade-offs between yield and scalability:
| Metric | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Total Yield | 45–50% | 58–62% |
| Purity | ≥98% | ≥95% |
| Reaction Time | 72–80 hours | 24–30 hours |
| Solvent Consumption | High | Reduced by 40% |
Industrial protocols prioritize throughput and cost-efficiency, accepting marginally lower purity for higher production rates.
Q & A
Basic Research Questions
Q. How can researchers experimentally determine physicochemical properties of this compound when literature data is absent?
- Methodology : Use computational tools (e.g., QSPR models) to predict properties like logP, vapor pressure, or water solubility. Experimental techniques such as differential scanning calorimetry (DSC) for melting point analysis or gas chromatography-mass spectrometry (GC-MS) for volatility can supplement missing data .
- Limitations : Computational predictions may not account for stereochemical effects, requiring validation via small-scale syntheses or comparative studies with structural analogs .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Recommendations : Use PPE (nitrile gloves, face shields) and work in a fume hood to mitigate inhalation risks. Avoid contact with incompatible materials (unspecified in SDS; assume strong oxidizers) and monitor for decomposition products (e.g., NOx, CO) during thermal exposure .
- Emergency Measures : Firefighting with alcohol-resistant foam or CO₂; avoid water jets to prevent aerosolization .
Q. What synthetic strategies are feasible for this compound, given its complex structure?
- Approach : Leverage Friedel-Crafts acylation or Mannich reactions, considering the morpholine and dimethylamino functional groups. Optimize conditions (e.g., solvent polarity, catalyst choice) using design of experiments (DoE) to enhance yield .
- Purity Control : Employ HPLC with UV detection or NMR spectroscopy to verify structural integrity and byproduct profiles .
Advanced Research Questions
Q. How can QSAR models address gaps in toxicological data, and what are their limitations?
- Application : Predict acute toxicity (e.g., LD50) and skin sensitization using QSAR platforms like OECD Toolbox or Toxtree. For example, the SDS cites QSAR-derived skin sensitization risks .
- Caveats : QSAR models may not capture idiosyncratic reactivity due to the compound’s morpholine and aromatic substituents. Validate predictions with in vitro assays (e.g., KeratinoSens™) .
Q. What advanced analytical techniques resolve structural ambiguities in this compound?
- Techniques : High-resolution mass spectrometry (HRMS) for exact mass verification (380.246 g/mol) and 2D NMR (COSY, HSQC) to assign stereochemistry and confirm the butanone backbone .
- Challenges : Overlapping signals from the dimethylamino and morpholine groups may require deuterated solvents or low-temperature NMR .
Q. How should researchers address the lack of ecological toxicity data for environmental risk assessments?
- Strategy : Conduct tiered testing: (1) In silico persistence/bioaccumulation predictions (e.g., EPI Suite), (2) Daphnia magna acute toxicity assays, and (3) soil microbial degradation studies .
- Data Integration : Cross-reference with structurally similar compounds (e.g., benzylacetone, CAS 2550-26-7) to infer degradation pathways .
Q. What experimental factors influence the compound’s stability, and how can reproducibility be ensured?
- Key Factors : Storage temperature (+20°C recommended), exposure to light (potential photodegradation), and pH. Monitor via accelerated stability studies (40°C/75% RH) and LC-MS to track decomposition .
- Mitigation : Use amber glassware and inert atmospheres (N₂) during storage .
Contradictions and Data Gaps
- Toxicological Uncertainty : While IARC, NTP, and ACGIH classify the compound as non-carcinogenic, the absence of acute toxicity data necessitates conservative handling .
- Physicochemical Data : SDS sections 9–11 lack empirical values for melting point, solubility, and flammability, complicating hazard classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
